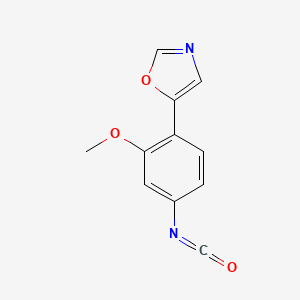

5-(4-Isocyanato-2-methoxyphenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-isocyanato-2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c1-15-10-4-8(13-6-14)2-3-9(10)11-5-12-7-16-11/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVBHDMZEZWGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=O)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 5 4 Isocyanato 2 Methoxyphenyl Oxazole and Analogous Structures

Construction of the Oxazole (B20620) Heterocycle

The formation of the oxazole ring is the cornerstone of the synthesis. Several classical and modern methodologies are available, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

The Van Leusen oxazole synthesis is a powerful and widely employed method for constructing the oxazole ring, particularly for 5-substituted oxazoles. nih.govmdpi.com This reaction, first reported in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole heterocycle. nih.gov

The reaction proceeds via a [3+2] cycloaddition mechanism. nih.govmdpi.com TosMIC possesses several key features that drive the reaction: acidic α-protons, a sulfinic acid group that acts as an excellent leaving group, and an isocyano group. organic-chemistry.org The process begins with the deprotonation of TosMIC by a base, typically potassium carbonate (K₂CO₃), to form a carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde starting material (in this case, 4-isocyanato-2-methoxybenzaldehyde or a suitable precursor). The resulting intermediate undergoes an intramolecular cyclization to form a 4,5-dihydro-1,3-oxazole (oxazoline) intermediate. nih.govmdpi.comorganic-chemistry.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which leads to the aromatization of the ring and the formation of the 5-substituted oxazole product. nih.govmdpi.comwikipedia.org

This one-pot reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov Microwave-assisted versions of the Van Leusen synthesis have been developed to improve reaction efficiency and yields. nih.govmdpi.com For the synthesis of the target compound, the aldehyde precursor would be 4-amino-2-methoxybenzaldehyde, which after the oxazole ring formation, would be converted to the isocyanate.

| Reagent/Condition | Purpose | Typical Examples |

| Aldehyde | Provides the C4 and C5 atoms of the oxazole ring. | 4-amino-2-methoxybenzaldehyde |

| TosMIC | Acts as a C2-N synthon for the oxazole ring. mdpi.com | p-Toluenesulfonylmethyl isocyanide |

| Base | Deprotonates TosMIC and promotes elimination. | K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium. | Methanol, Dimethylformamide (DMF) |

Alternative strategies for oxazole synthesis involve the cyclization of acyclic precursors. While direct use of 4-isocyanato-2-methoxybenzoyl cyanide might be challenging, related methodologies provide a conceptual basis. Generally, reactions involving acyl cyanides can serve as pathways to oxazole systems. For instance, the reaction of an acyl cyanide with an appropriate nucleophile can generate an intermediate that, upon cyclization and dehydration, yields the oxazole ring.

Isocyanates themselves are precursors in various heterocycle formations. A plausible, though less common, approach could involve the reaction of a suitable ortho-substituted methoxyphenyl derivative. For example, a precursor containing a propargyl alcohol moiety could react with an isocyanate in the presence of a catalyst to form an intermediate that subsequently cyclizes to the oxazole ring. The specific application of acyl cyanides and isocyanates in a concerted manner for the direct synthesis of 5-(4-isocyanato-2-methoxyphenyl)oxazole is not a standard named reaction but falls under the broader category of constructing heterocycles from versatile building blocks.

Gold catalysis has emerged as a powerful tool in modern organic synthesis for the formation of heterocyclic compounds. Gold catalysts, typically in the +1 or +3 oxidation state, are highly effective in activating alkynes and allenes towards nucleophilic attack.

A potential gold-catalyzed route to the oxazole ring of the target molecule could involve the cyclization of an N-propargyl amide derivative. In this scenario, a precursor such as N-(4-amino-2-methoxybenzoyl)propargylamine would be synthesized first. The terminal alkyne of this precursor can be activated by a gold catalyst, making it susceptible to intramolecular attack by the amide oxygen atom. This cyclization event would form the oxazole ring. Subsequent conversion of the amino group to the isocyanate would complete the synthesis. This method is valued for its high efficiency and mild reaction conditions, often proceeding at room temperature.

The Robinson-Gabriel synthesis is a classic method for oxazole formation that involves the reaction of an α-acylaminoketone, which can be prepared from an α-haloketone and an amide. The α-acylaminoketone is then cyclized and dehydrated, typically under acidic conditions (e.g., using sulfuric acid or phosphorus pentachloride), to yield a 2,5-disubstituted oxazole.

To apply this to the synthesis of the target compound, one would start with an α-haloketone derived from 4-amino-2-methoxyacetophenone. This would be reacted with a suitable formamide equivalent to introduce the C2 atom of the oxazole ring. The resulting α-formamido ketone would then be subjected to cyclodehydration to form the 5-(4-amino-2-methoxyphenyl)oxazole. The final step would be the conversion of the amino group to the isocyanate. While this is a robust and well-established method, the often harsh conditions required for the dehydration step can limit its applicability with sensitive functional groups.

Palladium-catalyzed coupling reactions offer another modern approach to oxazole synthesis. One such method involves the coupling of an isocyanide with an acyl chloride. This reaction typically proceeds through an oxidative addition of the acyl chloride to a palladium(0) catalyst, followed by isocyanide insertion and reductive elimination to form an acyl-imidoyl palladium complex. This intermediate can then undergo cyclization to form the oxazole ring.

For the synthesis of this compound, this could involve the coupling of a suitable aryl isocyanide with an acyl chloride that provides the remaining atoms of the oxazole ring. Alternatively, a precursor like 4-amino-2-methoxybenzoyl chloride could be coupled with an isocyanide that contains the C4 and C5 atoms of the oxazole. The amino group would then be converted to the isocyanate post-coupling. This methodology benefits from the mild conditions and high functional group tolerance characteristic of palladium-catalyzed reactions.

Electrochemical methods and oxidative cyclizations represent an increasingly important area of heterocyclic synthesis, often offering greener and more efficient alternatives to traditional methods. Oxidative cyclization reactions can form the oxazole ring by creating a key bond through the removal of electrons.

A potential strategy could involve the oxidative cyclization of an enamide precursor. For example, an enamide derived from 4-amino-2-methoxyacetophenone and a suitable amine could be subjected to electrochemical oxidation or chemical oxidants like iodine or hypervalent iodine reagents. This would trigger an intramolecular cyclization of the enamide oxygen onto the activated double bond, followed by further oxidation and rearrangement to yield the oxazole ring. The amino group would then be converted to the isocyanate. These methods can avoid the need for harsh reagents and often proceed under mild conditions, making them attractive for complex molecule synthesis.

Other Named Reactions for Oxazole Formation (e.g., Fischer, Robinson-Gabriel)

The formation of the oxazole ring is a critical step in the synthesis of the target compound. Several named reactions provide versatile routes to substituted oxazoles.

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. organic-chemistry.orgwikipedia.org The reactants are typically used in equimolar amounts, and the reaction is often performed in dry ether. wikipedia.org While historically significant, its application may be limited by the availability of the requisite substituted cyanohydrin and aldehyde precursors for more complex structures.

A more widely employed method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.org This reaction is catalyzed by a dehydrating agent. wikipedia.org A variety of dehydrating agents have been successfully used, including sulfuric acid, phosphorus pentoxide, and phosphoryl chloride. wikipedia.org The necessary 2-acylamino-ketone starting material can be synthesized through methods like the Dakin-West reaction. wikipedia.org The Robinson-Gabriel synthesis has proven to be a versatile and robust method for the preparation of a wide array of substituted oxazoles and has been utilized in the synthesis of various biologically active molecules. wikipedia.org

| Feature | Fischer Oxazole Synthesis | Robinson-Gabriel Synthesis |

|---|---|---|

| Starting Materials | Cyanohydrin and Aldehyde | 2-Acylamino-ketone |

| Key Transformation | Condensation and Dehydration | Intramolecular Cyclodehydration |

| Catalyst/Reagent | Anhydrous Hydrochloric Acid | Dehydrating agents (e.g., H₂SO₄, POCl₃) |

| Substitution Pattern | Typically 2,5-disubstituted | Versatile (2,4,5-trisubstituted possible) |

Introduction and Modification of the Isocyanato Moiety

The isocyanato group is a key functional moiety in the target molecule. Its introduction and modification on an aromatic ring require specific synthetic strategies.

Several classical rearrangement reactions provide reliable pathways for the synthesis of aromatic isocyanates from carboxylic acid derivatives or amides. These methods are advantageous as they can often be performed with a wide tolerance for other functional groups on the aromatic ring.

The Curtius rearrangement involves the thermal decomposition of an acyl azide to yield an isocyanate and nitrogen gas. wikipedia.org The acyl azide precursor is typically prepared from a carboxylic acid derivative, such as an acyl chloride, by reaction with an azide salt. organic-chemistry.org A significant advantage of this method is that the isocyanate can be isolated or trapped in situ with a variety of nucleophiles to form carbamates, ureas, or amines. wikipedia.org The reaction generally proceeds with retention of configuration of the migrating group. wikipedia.org

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org The reaction is carried out using bromine and a strong base, such as sodium hydroxide. The isocyanate is typically not isolated but is hydrolyzed in the aqueous basic conditions to an amine. wikipedia.org However, by modifying the reaction conditions, for instance by using an alcohol as the solvent, the isocyanate can be trapped as a carbamate.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgslideshare.net The reaction is typically promoted by a base and involves the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid. slideshare.net The isocyanate can then be reacted further to produce amines or ureas. wikipedia.org

A common industrial method for the synthesis of aromatic isocyanates is the phosgenation of the corresponding primary amine. sabtechmachine.com This process involves reacting the amine with the highly toxic gas phosgene (COCl₂) or a safer equivalent like diphosgene or triphosgene. rsc.org Due to the hazardous nature of phosgene, significant research has been directed towards developing non-phosgene alternatives. These include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. ionike.com

The synthesis of a specifically substituted phenyl isocyanate, such as the 4-isocyanato-2-methoxyphenyl moiety, relies on the synthesis of the appropriately substituted precursor. For instance, in a Curtius rearrangement approach, the corresponding substituted benzoic acid would be the starting point. Derivatization of the phenyl ring is therefore typically carried out prior to the isocyanate-forming step.

Standard electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring. For the target molecule, starting with a methoxy-substituted benzoic acid or aniline would be a logical approach. Subsequent nitration, halogenation, or other functional group interconversions can be employed to build the desired substitution pattern. The directing effects of the existing substituents must be carefully considered to achieve the correct regiochemistry.

Once the isocyanate is formed, it can be further derivatized by reaction with nucleophiles. For example, reaction with alcohols yields carbamates, while reaction with amines produces ureas. These reactions are generally high-yielding and can be used to create a library of related compounds.

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of complex molecules like this compound.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including heterocycles and reactive intermediates like isocyanates. rsc.orgrsc.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when dealing with hazardous reagents or unstable intermediates. universityofcalifornia.edu

The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using automated continuous flow reactors. durham.ac.ukacs.orgnih.gov These protocols often involve the reaction of an isocyanide with an acyl chloride, followed by a base-catalyzed intramolecular cyclization. durham.ac.uk The ability to use solid-supported reagents and scavengers within the flow system can simplify purification processes. durham.ac.uk

Furthermore, continuous flow methods have been developed for the synthesis of isocyanates via the Curtius rearrangement. thieme-connect.com This approach allows for the in-situ generation and immediate consumption of the potentially explosive acyl azide intermediate, thereby enhancing the safety of the process. universityofcalifornia.eduthieme-connect.com Such a "make-and-use" strategy is particularly beneficial for reactive species like isocyanides and isocyanates. rsc.org

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in a variety of chemical transformations. nih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

The synthesis of oxazole derivatives has been shown to be amenable to microwave assistance. ijpsonline.com For instance, a one-pot, microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been reported to be highly efficient. nih.gov Microwave irradiation has also been applied in sequences involving Fischer indole synthesis to produce complex oxazole-containing structures. rsc.org The Robinson-Gabriel synthesis can also be accelerated using microwave heating. These methods offer a rapid and efficient means of constructing the oxazole core. acs.org

| Technique | Key Advantages | Application in Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, precise control of reaction parameters, scalability, simplified purification. universityofcalifornia.edudurham.ac.ukthieme-connect.com | Synthesis of oxazoles from isocyanides and acyl chlorides; safe generation of isocyanates via Curtius rearrangement. durham.ac.ukthieme-connect.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for higher product purity. nih.govpnrjournal.com | Accelerated synthesis of the oxazole ring via reactions like the Robinson-Gabriel or from aldehydes and TosMIC. nih.govacs.org |

Application of Ionic Liquids as Reaction Media

The use of ionic liquids (ILs) as reaction media represents a significant advancement in green chemistry, offering a sustainable alternative to conventional volatile organic solvents for the synthesis of oxazole derivatives. organic-chemistry.orgnih.gov Ionic liquids are salts with low melting points (typically below 100 °C) that exhibit unique properties such as negligible vapor pressure, high thermal and chemical stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.govmdpi.com These characteristics make them highly suitable for chemical synthesis, often leading to improved reaction rates and yields. nih.gov

In the context of synthesizing oxazole structures analogous to this compound, imidazolium-based ionic liquids have been prominently featured. organic-chemistry.orgnih.gov Compounds such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) have been successfully employed as solvents in the Van Leusen oxazole synthesis. organic-chemistry.org Research has shown that ILs can function as both the reaction medium and a promoter for the reaction. nih.gov For instance, in the one-pot synthesis of 4,5-disubstituted oxazoles, [bmim]Br was identified as the optimal medium when paired with potassium carbonate (K₂CO₃) as the base, facilitating high yields at room temperature. organic-chemistry.org

Table 1: Application of Ionic Liquids in the Synthesis of Analogous Oxazole Structures

| Ionic Liquid (IL) | Role of IL | Synthetic Method | Reactants | Analogous Structure Synthesized | Ref. |

| [bmim]Br | Solvent | Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehydes, Aliphatic Halides | 4,5-Disubstituted Oxazoles | organic-chemistry.org |

| [bmim][BF₄] | Solvent | Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehydes, Aliphatic Halides | 4,5-Disubstituted Oxazoles | organic-chemistry.org |

| [bmim][PF₆] | Solvent | Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehydes, Aliphatic Halides | 4,5-Disubstituted Oxazoles | organic-chemistry.org |

| [PAIM][NTf₂] | Solvent & Base | Van Leusen/Coupling Reactions | Tosylmethyl isocyanide (TosMIC), Aldehydes | C₅-Substituted Oxazoles | nih.gov |

One-Pot Synthetic Sequences for Integrated Oxazole-Isocyanate Construction

A prominent and versatile one-pot method for oxazole synthesis is the Van Leusen reaction. mdpi.comorganic-chemistry.org This approach facilitates the creation of 4,5-disubstituted oxazoles by reacting tosylmethyl isocyanide (TosMIC) with an aldehyde and an aliphatic halide in the presence of a base. organic-chemistry.orgnih.gov The reaction proceeds through a well-defined mechanism: the base deprotonates the α-carbon of TosMIC, which then acts as a nucleophile, attacking the aldehyde. organic-chemistry.orgwikipedia.org The resulting intermediate undergoes an intramolecular cyclization to form a 5-membered oxazoline (B21484) ring. mdpi.comorganic-chemistry.org Subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) yields the aromatic oxazole ring. mdpi.comorganic-chemistry.org This process is particularly effective for aromatic aldehydes, especially those bearing electron-withdrawing groups, which tend to exhibit higher reactivity. organic-chemistry.orgnih.gov

Table 2: One-Pot Synthetic Methodologies for Analogous Oxazole Cores

| Synthetic Method | Key Reactants | Conditions | Substitution Pattern Achieved | Ref. |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde, Aliphatic Halide | K₂CO₃ (base), Ionic Liquid (solvent), Room Temp. | 4,5-Disubstituted Oxazoles | organic-chemistry.org |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde | K₂CO₃ (base), Methanol (solvent) | 5-Substituted Oxazoles | mdpi.com |

| Three-Component Reaction | Benzoin, Carboxylic Acids, Ammonium Acetate | Solvent-free, Catalyst-free, Heat | 2,4,5-Trisubstituted Oxazoles | jsynthchem.comnsmsi.ir |

| Copper-Catalyzed Cyclization | Functionalized Enamides | Copper Catalyst | 2,4,5-Substituted Oxazoles | acs.org |

Reactivity and Mechanistic Pathways of 5 4 Isocyanato 2 Methoxyphenyl Oxazole

Transformations Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of many of the transformations that 5-(4-isocyanato-2-methoxyphenyl)oxazole undergoes.

The most fundamental reaction of the isocyanate group is nucleophilic addition. A diverse range of nucleophiles, particularly those containing active hydrogen atoms (e.g., alcohols, amines, and water), can readily add across the C=N double bond of the isocyanate. This process is typically rapid and often proceeds without the need for a catalyst, although bases can be used to enhance the nucleophilicity of the attacking species.

The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer, often from the nucleophile itself or from the solvent, to yield the final, stable addition product.

Table 1: Representative Nucleophilic Addition Reactions of this compound

| Nucleophile (R-NuH) | Product Class |

| Alcohols (R-OH) | Carbamates |

| Amines (R-NH₂) | Ureas |

| Water (H₂O) | Carboxamic Acid (unstable) |

| Thiols (R-SH) | Thiocarbamates |

The reaction of this compound with primary or secondary amines is a particularly important transformation, as it leads to the formation of substituted urea (B33335) derivatives. This reaction is highly efficient and is a common method for linking the oxazole-containing scaffold to other molecular fragments. The resulting urea linkage is a stable and common functional group in many biologically active molecules.

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the isocyanate carbon. A subsequent proton transfer results in the formation of the urea. The reaction is generally exothermic and irreversible.

In a similar vein, reaction with hydrazines yields semicarbazide (B1199961) derivatives, while reaction with hydroxylamines produces N-hydroxyurea derivatives. These reactions further expand the range of accessible compounds derived from this compound.

Table 2: Formation of Urea and Related Derivatives

| Reactant | Product |

| Primary Amine (R-NH₂) | N-substituted urea |

| Secondary Amine (R₂NH) | N,N-disubstituted urea |

| Hydrazine (H₂NNH₂) | Semicarbazide |

| Hydroxylamine (H₂NOH) | N-hydroxyurea |

The isocyanate functionality can also participate in intramolecular or intermolecular cyclization reactions to form heterocyclic structures. If a suitable nucleophilic group is present on a reactant, it can attack the isocyanate to form a new ring system. For instance, reaction with a difunctional molecule containing both an amine and a hydroxyl group could lead to the formation of cyclic ureas or carbamates, depending on the reaction conditions and the relative reactivity of the nucleophilic centers.

Furthermore, isocyanates are known to undergo [2+2], [3+2], and [4+2] cycloaddition reactions with a variety of unsaturated compounds. These reactions provide pathways to more complex heterocyclic systems. For example, reaction with an alkene could potentially lead to the formation of a β-lactam ring, although this is a less common reaction pathway for isocyanates compared to nucleophilic addition.

Chemical Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring in this compound is an aromatic heterocycle. Its reactivity is influenced by the presence of the two heteroatoms, nitrogen and oxygen, which affect the electron density distribution within the ring.

The oxazole ring is generally considered to be an electron-rich heterocycle, but less so than pyrrole (B145914) or furan. Electrophilic substitution reactions are possible, though they may require forcing conditions depending on the nature of the electrophile. The position of electrophilic attack is directed by the heteroatoms. Theoretical studies and experimental evidence from related oxazole systems suggest that the C4 position is the most susceptible to electrophilic attack, followed by the C5 and then the C2 positions.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Oxazole Ring

| Position | Relative Reactivity |

| C4 | Most reactive |

| C5 | Moderately reactive |

| C2 | Least reactive |

Nucleophilic substitution on an unsubstituted oxazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, if a good leaving group is present on the ring, nucleophilic displacement can occur. For this compound, direct nucleophilic attack on the oxazole ring is unlikely under standard conditions.

Under more forcing conditions, such as strong acid or base, the oxazole ring can undergo ring-opening reactions. For example, acid-catalyzed hydrolysis can lead to the cleavage of the oxazole ring to form an α-acylamino ketone. Base-mediated ring-opening is also a known pathway for some oxazole derivatives. The stability of the oxazole ring in this compound will be influenced by the electronic nature of the substituent at the 5-position.

Cycloaddition Chemistry of Oxazoles

The oxazole ring, possessing diene characteristics, is known to participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net This reactivity is a cornerstone of oxazole chemistry, providing a powerful tool for the synthesis of various heterocyclic and carbocyclic systems. The general mechanism involves the reaction of the oxazole (acting as the diene) with a dienophile, typically an electron-deficient alkene or alkyne, to form a bicyclic adduct. This initial adduct is often unstable and can undergo subsequent transformations, such as retro-Diels-Alder reactions or rearrangements, to yield substituted pyridines or furans. nih.gov

The substitution pattern on the oxazole ring significantly influences its reactivity in Diels-Alder reactions. Electron-donating groups on the oxazole ring generally enhance its reactivity by raising the energy of the highest occupied molecular orbital (HOMO), thus facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org Conversely, electron-withdrawing groups on the oxazole can decrease its reactivity in normal electron-demand Diels-Alder reactions. otterbein.edu

In the case of this compound, the phenyl ring at the 5-position connects the oxazole core to the methoxy (B1213986) and isocyanate substituents. The methoxy group at the ortho position of the phenyl ring is an electron-donating group, which could enhance the electron density of the oxazole ring system through resonance, thereby potentially increasing its reactivity as a diene. However, the isocyanate group at the para position is a strong electron-withdrawing group. This electronic push-pull effect across the phenyl ring could modulate the dienophilic character of the oxazole ring in a complex manner.

A variety of dienophiles can be employed in cycloaddition reactions with oxazoles, ranging from simple alkenes and alkynes to more complex systems. The reaction conditions, including temperature and the use of Lewis acid catalysts, can also play a crucial role in determining the outcome and efficiency of the cycloaddition. rsc.org

Table 1: Examples of Dienophiles Used in Cycloaddition Reactions with Oxazoles

| Dienophile | Product Type | Reference |

| Maleimides | Pyridine derivatives | nih.gov |

| Acrylates | Pyridine derivatives | youtube.com |

| Acetylenedicarboxylates | Furan derivatives | nih.gov |

| Ethylene | Pyridine derivatives | rsc.org |

This table presents a generalized overview of dienophiles and is not specific to this compound.

Photoisomerization and Rearrangement Reactions of Oxazole Analogs

Oxazole and its derivatives are known to undergo a variety of photochemical transformations, including isomerizations and rearrangements. tandfonline.com Upon irradiation with UV light, oxazoles can rearrange to other isomeric heterocycles or undergo fragmentation. The specific outcome of the photoreaction is highly dependent on the substitution pattern of the oxazole ring and the reaction conditions, such as the solvent and the presence of sensitizers.

A common photochemical reaction of five-membered aromatic heterocycles is the transposition of ring atoms. For instance, the photoisomerization of isoxazoles to oxazoles is a well-documented process that is believed to proceed through the formation of an acyl azirine intermediate. nih.gov While less common, oxazole-to-oxazole rearrangements can also occur, often involving the scrambling of ring atoms. The irradiation of 2-phenyloxazole, for example, can lead to the formation of 4-phenyloxazole. researchgate.net

The substituents on the oxazole ring play a critical role in directing the course of photochemical reactions. Electron-donating and electron-withdrawing groups can influence the stability of excited states and intermediates, thereby favoring one reaction pathway over another. chemrxiv.orgresearchgate.net In the context of this compound, the methoxy and isocyanate groups are expected to have a significant impact on its photochemical behavior. The electron-donating methoxy group and the electron-withdrawing isocyanate group could influence the electronic distribution in the excited state, potentially leading to specific rearrangement pathways.

The quantum yield of a photochemical reaction, which is a measure of its efficiency, is also highly dependent on the molecular structure and the reaction environment. researchgate.net For substituted oxazoles, quantum yields can vary significantly, reflecting the different deactivation pathways available to the excited molecule. nih.gov

Table 2: Potential Photochemical Rearrangement Products of Substituted Oxazoles

| Starting Material | Potential Product(s) | Mechanistic Intermediate(s) |

| 2,5-Diphenyloxazole | 4,5-Diphenyloxazole, 3,5-Diphenyloxazole | Azirine, Nitrile Ylide |

| 5-Phenylisoxazole | 5-Phenyloxazole | Acyl Azirine |

| 2-Phenyloxazole | 4-Phenyloxazole, 3-Phenylisoxazole | Azirine-carbaldehyde |

This table illustrates general photoisomerization reactions of oxazole analogs and does not represent experimentally verified reactions of this compound.

Synergistic Reactivity of Oxazole-Isocyanate Systems

The presence of both an oxazole ring and an isocyanate group in this compound opens up the possibility of synergistic reactivity, where the two functional groups influence each other's behavior or participate in concerted or sequential reactions. Such intramolecular interactions can lead to the formation of complex polycyclic structures in a single transformation.

The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles, including alcohols, amines, and even activated C-H bonds. nih.gov The oxazole ring, while generally considered aromatic, possesses nucleophilic nitrogen and oxygen atoms. It is conceivable that under certain conditions, an intramolecular reaction could occur between the isocyanate group and the oxazole ring. For instance, in the presence of a suitable catalyst or upon thermal activation, the nitrogen atom of the oxazole could potentially act as an intramolecular nucleophile, attacking the electrophilic carbon of the isocyanate. Such a reaction would lead to the formation of a fused-ring system.

Computational and Theoretical Studies on 5 4 Isocyanato 2 Methoxyphenyl Oxazole

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(4-Isocyanato-2-methoxyphenyl)oxazole, these investigations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine its optimized three-dimensional geometry. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated, providing a precise model of the molecule's shape.

Furthermore, these studies would elucidate the electronic properties. This includes the calculation of the molecular orbital energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. While general principles of quantum chemistry can be applied to oxazole (B20620) derivatives, specific values and detailed analyses for this compound are not present in the current body of scientific literature.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to study the mechanisms of chemical reactions. If research were available for this compound, DFT calculations would be employed to investigate its reactivity, particularly the reactions involving the highly reactive isocyanate (-NCO) group.

For instance, the reaction of the isocyanate with nucleophiles, such as alcohols or amines, to form carbamates or ureas, respectively, could be modeled. DFT would be used to map the potential energy surface of the reaction, identifying transition states, intermediates, and calculating activation energies. This would provide a detailed, step-by-step understanding of the reaction pathway and help predict reaction kinetics and the most favorable reaction conditions. Unfortunately, no such DFT studies specifically elucidating the reaction mechanisms of this compound have been published.

Analysis of Structure-Reactivity Relationships

The analysis of structure-reactivity relationships aims to understand how the specific arrangement of atoms and functional groups in a molecule influences its chemical behavior. For this compound, this would involve examining the interplay between the oxazole ring, the methoxy (B1213986) group (-OCH3), and the isocyanate group (-NCO) on the phenyl ring.

Theoretical studies would quantify the electronic effects (both inductive and resonance) of these substituents on the reactivity of the isocyanate group and the stability of the oxazole ring. Computational methods could be used to calculate various reactivity descriptors, such as atomic charges and Fukui functions, to predict the most reactive sites within the molecule. By comparing these calculated properties with those of similar, well-studied molecules, researchers could infer relationships between the structure of this compound and its expected chemical reactivity. However, specific computational analyses detailing these relationships for the title compound are not available.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are prized for their efficiency and atom economy. The isocyanate moiety of 5-(4-isocyanato-2-methoxyphenyl)oxazole is an excellent electrophilic partner in several isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net In these reactions, the isocyanate group readily reacts with nucleophiles, driving the formation of diverse molecular scaffolds.

In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide converge to create an α-acylamino amide. nih.gov While the classic reaction uses an isocyanide, isocyanates can be employed in related transformations. The electrophilic carbon of the isocyanate group in this compound can be attacked by various nucleophiles generated in situ, leading to the incorporation of the methoxyphenyl-oxazole unit into peptide-like structures or other complex adducts. researchgate.net This capability allows for the rapid generation of libraries of compounds with high molecular diversity, starting from simple precursors.

The Passerini three-component reaction, which typically involves a carboxylic acid, a carbonyl compound, and an isocyanide, can also be adapted for isocyanate-containing molecules. The reactivity of the isocyanate group facilitates the formation of α-acyloxy carboxamide derivatives, embedding the this compound scaffold into a new molecular framework. The oxazole (B20620) ring itself, being relatively stable under these reaction conditions, is carried through the transformation intact, providing a heterocyclic element that is common in biologically active molecules. nih.gov

The utility of this compound in MCRs is summarized in the table below, highlighting its role and the types of products that can be generated.

| Multicomponent Reaction | Role of this compound | Typical Product Scaffold |

| Ugi-type Reactions | Electrophilic isocyanate component | Peptide-mimetics, highly substituted amides |

| Passerini-type Reactions | Electrophilic isocyanate component | α-Acyloxy carboxamide derivatives |

| Other MCRs | Source of the oxazole heterocycle and reactive handle | Diverse heterocyclic systems |

Role in the Synthesis of Complex Organic Molecules

The oxazole ring is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds. nih.govnih.gov The presence of both an oxazole ring and a reactive isocyanate "handle" in this compound makes it an attractive building block for the synthesis of intricate molecular architectures.

Synthetic chemists can leverage the differential reactivity of the two functional groups. The isocyanate can be transformed into a variety of other functionalities, such as ureas, carbamates, and amides, through reactions with amines, alcohols, and carboxylic acids, respectively. This allows for the straightforward attachment of the methoxyphenyl-oxazole moiety to a larger, more complex molecule or a solid support for further synthetic manipulations.

For example, in the total synthesis of a natural product containing a substituted oxazole core, this compound could serve as a key intermediate. The isocyanate group could be used to link the oxazole fragment to another part of the target molecule, followed by further transformations on other parts of the structure. The stability of the oxazole ring is advantageous, as it can withstand a range of reaction conditions used to elaborate other parts of the molecule. ijpsonline.com

The van Leusen oxazole synthesis, a well-established method for forming 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC), highlights the importance of the C5 position for substitution. nih.gov this compound provides a pre-functionalized C5-aryl oxazole, which can be strategically incorporated into synthetic routes, bypassing the need for de novo oxazole synthesis late in a synthetic sequence.

Polymerization Chemistry and Derivatization for Material Applications

The dual functionality of this compound also lends itself to applications in polymer chemistry and materials science. It can be used either as a monomer for the creation of new polymers or as a reagent for the functionalization of existing polymeric materials.

While the oxazole ring itself is not typically polymerizable via radical methods, the isocyanate group can be part of a monomer that contains a polymerizable unit, such as a vinyl or acrylate (B77674) group. Although this compound does not inherently contain such a group, it can be chemically modified to introduce one. More directly, isocyanates themselves can undergo certain types of polymerization. For instance, anionic polymerization of isocyanates can lead to the formation of polyisocyanates (nylon-1 polymers), which are rigid, helical polymers.

In the context of controlled radical polymerization, a monomer containing the this compound structure could be designed. For example, if a polymerizable group like a vinylbenzyl or acryloyl moiety were attached to the phenyl ring, the resulting monomer could be copolymerized with other monomers using techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This would allow for the synthesis of well-defined copolymers where the oxazole-isocyanate unit is incorporated as a pendant group.

Ring-opening polymerization (ROP) is another potential route, although less common for the highly stable aromatic oxazole ring. Certain strained or activated oxazoline (B21484) rings can undergo ROP, but the aromatic oxazole in this compound is generally unreactive to these conditions.

A more direct application in materials science is the use of this compound as a functionalizing agent for existing polymers. The high reactivity of the isocyanate group towards nucleophiles like hydroxyl (-OH) and amine (-NH2) groups makes it ideal for post-polymerization modification. google.com

Polymers containing these functional groups, such as polyvinyl alcohol, polyethylene (B3416737) glycol, or poly(2-hydroxyethyl methacrylate), can be treated with this compound to covalently attach the methoxyphenyl-oxazole moiety onto the polymer backbone as a side chain. This process is typically efficient and can be carried out under mild conditions.

The resulting functionalized polymers would possess new properties conferred by the attached oxazole group. For instance, the oxazole unit could enhance thermal stability, alter solubility, or introduce specific photophysical or biological properties to the material. This method provides a powerful way to tailor the surface properties of materials or to create functional polymers for specific applications.

| Polymer Functionalization Strategy | |

| Reactant Polymer | A polymer with nucleophilic groups (e.g., -OH, -NH2) |

| Functionalizing Agent | This compound |

| Reaction Type | Nucleophilic addition to the isocyanate group |

| Resulting Linkage | Urethane (B1682113) (-NH-CO-O-) or Urea (B33335) (-NH-CO-NH-) |

| Outcome | Polymer with pendant methoxyphenyl-oxazole groups |

Strategic Integration in Advanced Synthetic Schemes

The key advantage of this compound in advanced synthetic design is the orthogonal reactivity of its two functional groups. The isocyanate group's reactivity is dominated by its electrophilicity, making it susceptible to nucleophilic attack. In contrast, the oxazole ring is a stable aromatic heterocycle, whose reactivity typically involves electrophilic substitution on the ring (if activated) or reactions involving the heteroatoms under specific conditions.

This difference in reactivity allows for a stepwise synthetic strategy. A chemist can choose to react the isocyanate group first, for example, to link the molecule to a larger structure or a polymer, while leaving the oxazole ring untouched for a later transformation. Conversely, it might be possible to perform a reaction on the oxazole ring (though less common) before utilizing the isocyanate group.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-Isocyanato-2-methoxyphenyl)oxazole, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically employs van Leusen’s oxazole synthesis , which involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . For this compound, the precursor aldehyde (4-isocyanato-2-methoxybenzaldehyde) must first be prepared. Post-synthesis, purification via extraction (methyl tert-butyl ether) and drying (anhydrous Na₂SO₄) is critical. Yield optimization may require adjusting solvent polarity, reaction time, or stoichiometric ratios of TosMIC to aldehyde.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the oxazole ring formation and substituent positions .

- X-ray crystallography : For resolving crystal packing and halogen-bonding interactions (if applicable), as demonstrated in cocrystallization studies with perfluorinated iodobenzenes .

- HRMS (ESI) : To verify molecular weight and purity, with deviations <2 ppm indicating successful synthesis .

Q. What are the primary pharmacological or biological activities reported for structurally similar oxazole derivatives?

Analogous compounds exhibit:

- Antifungal activity : 5-(4-Methoxyphenyl)-oxazole derivatives inhibit Caenorhabditis elegans growth, dependent on the integrity of the oxazole ring and methoxy group .

- CFTR corrector activity : Bisazole analogs (e.g., thiazole-tethered oxazoles) restore ion efflux in ΔF508-CFTR mutants, highlighting the role of molecular geometry .

Q. How are computational tools like molecular docking applied to study this compound’s interactions?

AutoDock is used to simulate binding affinities between oxazole derivatives and target proteins (e.g., aromatase for cancer research). Electrostatic potential maps and DFT calculations help rank halogen-bond acceptor sites, guiding cocrystallization experiments .

Q. What stability considerations are critical for handling and storing this compound?

- Moisture sensitivity : The isocyanate group is hydrolytically unstable; store under inert gas (N₂/Ar) at −20°C.

- Light sensitivity : Oxazole rings may degrade under UV exposure; use amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Key SAR insights:

- Methoxy positioning : In 5-(4-Methoxyphenyl)-oxazole, altering the methoxy group’s position reduces antifungal activity, suggesting steric and electronic constraints .

- Halogen substitution : Introducing bromine or iodine at the phenyl ring enhances halogen bonding in cocrystals, improving luminescence or binding properties .

Q. What challenges arise in crystallizing this compound, and how can halogen bonding be exploited?

Cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) promotes Br/I⋯N halogen bonding , but success depends on the oxazole’s electrostatic potential. Non-covalent interactions can be ranked using DFT calculations to predict cocrystal stability .

Q. How should researchers address contradictions in bioactivity data across different studies?

Q. What strategies improve synthetic yields of oxazole derivatives with complex substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.